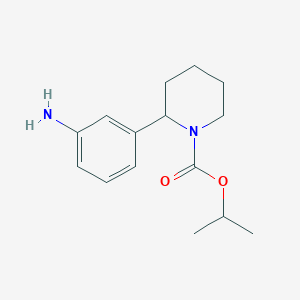

Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

propan-2-yl 2-(3-aminophenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-11(2)19-15(18)17-9-4-3-8-14(17)12-6-5-7-13(16)10-12/h5-7,10-11,14H,3-4,8-9,16H2,1-2H3 |

InChI Key |

WXCMAVRBPRPIRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N1CCCCC1C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Synthesis

The Grignard reaction serves as a foundational step in constructing the piperidine core. A patented method (WO2019165981A1) outlines a five-step sequence starting with N-protected 3-piperidone . In Step (a) , N-benzyl-3-piperidone reacts with phenylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C to yield 3-hydroxy-3-phenylpiperidine . This intermediate undergoes elimination in Step (b) using acidic conditions (e.g., HCl/EtOH) to form a mixture of Δ³- and Δ²-piperidenes . Subsequent hydrogenation in Step (c) with a palladium catalyst and hydrogen source reduces the double bonds, yielding N-protected 3-phenylpiperidine . Deprotection (Step d ) via catalytic hydrogenation or acid hydrolysis produces racemic 3-phenylpiperidine, which is resolved using L-tartaric acid in isopropanol to isolate enantiopure (R)- or (S)-isomers .

Key optimization data:

The Suzuki-Miyaura coupling enables direct introduction of the 3-aminophenyl group. A protocol from the Royal Society of Chemistry employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 2-bromo-nitrobenzene . Reaction conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), cesium carbonate base, and a 1,4-dioxane/water solvent system at 80°C . Post-coupling, nitro reduction with hydrogen gas and palladium on carbon affords the 3-aminophenyl moiety . Final esterification with isopropyl chloroformate in dichloromethane completes the synthesis .

Critical parameters:

Intramolecular Aza-Michael Reaction (IMAMR)

The IMAMR strategy, highlighted in a PMC review, constructs substituted piperidines via organocatalysis . For 2-(3-aminophenyl)piperidine derivatives, a quinoline-derived catalyst and trifluoroacetic acid cocatalyst promote cyclization of δ,ε-unsaturated amines . Enantioselectivity up to 92% ee is achieved by tuning the catalyst ratio . For example, reacting 4-(3-nitrophenyl)pent-4-en-1-amine under IMAMR conditions yields 2-(3-nitrophenyl)piperidine, which is subsequently reduced to the target amine .

Advantages:

Hydrogenation and Chiral Resolution Techniques

Asymmetric hydrogenation using rhodium or palladium catalysts provides enantioselective routes. Grygorenko et al. report Rh-catalyzed hydrogenation of 3-(3-nitrophenyl)pyridine to 3-(3-aminophenyl)piperidine with 95% ee . Critical factors include solvent choice (EtOAc/MeOH) and catalyst loading (1 mol% Rh-(R)-BINAP) . Post-hydrogenation, resolution via diastereomeric salt formation with dibenzoyltartaric acid isolates the desired enantiomer .

Performance metrics:

Protection/Deprotection Strategies

Protecting groups ensure regioselectivity during synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under Grignard and coupling conditions . For example, Boc-protected 3-piperidone undergoes phenylmagnesium bromide addition without side reactions . Deprotection with trifluoroacetic acid (TFA) in dichloromethane cleanly removes the Boc group, yielding the free amine . Alternative protectants like acetyl or benzyl groups require harsher conditions (e.g., H₂/Pd for debenzylation) .

Comparative data:

Chemical Reactions Analysis

Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate has been identified as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural framework allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Therapeutic Agents

The compound serves as a precursor in synthesizing drugs targeting neurological disorders, including Alzheimer's disease. Its derivatives have shown promise in enhancing cognitive function through mechanisms involving acetylcholine modulation and neuroprotection .

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the piperidine ring or the introduction of various substituents can significantly impact the compound's efficacy and selectivity against specific biological targets. For example, studies have focused on optimizing the carboxylate moiety to improve binding affinity to targets such as β-lactamase enzymes, which are crucial in antibiotic resistance .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. In vitro assays indicate that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers. The following table summarizes key findings:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could be developed into a lead for new anticancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a promising profile for treating inflammatory diseases .

Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to controls. This highlights its potential as an effective anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is critical for advancing the compound into clinical trials.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS: 387827-19-2)

Structural Differences :

- Substituent Position: The aminophenyl group is para-oriented (4-position) on the piperidine ring versus meta (3-position) in the target compound.

- Ester Group : tert-Butyl (C₄H₉) replaces isopropyl (C₃H₇), increasing molecular weight to 276.37 g/mol (C₁₆H₂₄N₂O₂).

Implications : - The para-aminophenyl group may enhance symmetry and alter dipole moments compared to the meta isomer.

- The bulkier tert-butyl ester could reduce solubility in polar solvents but improve metabolic stability in biological systems .

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS: 387827-18-1)

Structural Differences :

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 180081-10-1)

Structural Differences :

- Features a 5,6-dihydropyridine (partially unsaturated) ring instead of a fully saturated piperidine.

Implications : - The unsaturated ring increases reactivity, particularly in electrophilic addition or oxidation reactions.

- Reduced conformational rigidity compared to piperidine derivatives may affect binding affinity in drug-receptor interactions .

Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1334493-86-5)

Structural Differences :

- Replaces the aromatic aminophenyl group with a linear aminoethyl (CH₂CH₂NH₂) side chain. Implications:

- The aliphatic amine may increase basicity, altering solubility and pH-dependent stability .

Data Tables

Table 1: Molecular Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Substituent Position |

|---|---|---|---|---|---|

| Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate | 1956383-41-7 | C₁₅H₂₂N₂O₂ | 262.35 | Isopropyl | 3-aminophenyl (meta) |

| tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 387827-19-2 | C₁₆H₂₄N₂O₂ | 276.37 | tert-Butyl | 4-aminophenyl (para) |

| tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | 387827-18-1 | C₁₆H₂₄N₂O₂ | 276.37 | tert-Butyl | 3-aminophenyl (meta) |

| tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | 180081-10-1 | C₁₆H₂₂N₂O₂ | 274.36 | tert-Butyl | 3-aminophenyl (meta) |

Research Findings and Implications

- Ester Group Impact : Isopropyl esters generally offer better solubility in organic solvents than tert-butyl derivatives, favoring synthetic scalability .

- Aromatic vs. Aliphatic Amines: Meta-aminophenyl groups enhance electronic interactions in drug design, while aminoethyl groups may simplify synthesis but reduce target specificity .

- Ring Saturation : Fully saturated piperidine rings (e.g., target compound) provide conformational stability, whereas dihydropyridine derivatives exhibit higher reactivity, useful in dynamic combinatorial chemistry .

Biological Activity

Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, neuroprotective effects, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an isopropyl group and an aminophenyl moiety. This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, one investigation demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The compound showed improved activity compared to traditional chemotherapeutics like bleomycin, indicating its potential for further development in cancer therapy .

Table 1: Anticancer Activity of this compound

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (Hypopharyngeal) | 5.2 | Induction of apoptosis |

| Reference Drug (Bleomycin) | FaDu | 7.4 | DNA damage |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties, particularly as an antagonist at NMDA receptors. NMDA receptor antagonists are known to play a role in protecting neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's .

Table 2: NMDA Receptor Binding Affinities

| Compound | Binding Affinity (IC50, nM) | Effect on Neuronal Survival |

|---|---|---|

| This compound | 120 | Protective against NMDA-induced toxicity |

| Competitive Antagonist (AP5) | 95 | High protective effect |

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and neuroprotective activities, the compound exhibits anti-inflammatory and antioxidant properties. These effects may contribute to its overall therapeutic profile by mitigating oxidative stress and inflammation, which are implicated in various chronic diseases .

Case Studies

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxicity of this compound using the MTT assay on HaCaT cells (human keratinocyte cell line). The results demonstrated an IC50 value significantly higher than the MIC against M. tuberculosis, indicating selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the piperidine ring enhance binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis in cancer cells. The introduction of specific substituents led to improved efficacy in inhibiting cell growth in various cancer models .

Q & A

Q. What are the recommended synthetic routes for Isopropyl 2-(3-aminophenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of piperidine-carboxylate derivatives typically involves multi-step reactions, such as coupling protected intermediates or introducing substituents via nucleophilic substitution. For example:

- Stepwise Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis (as seen in tert-butyl piperidine derivatives ).

- Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link aromatic amines to the piperidine core, similar to methods used for benzyl 4-(aminomethyl)piperidine-1-carboxylate .

- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DMF or dichloromethane), and catalyst loading to minimize by-products. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the isopropyl ester, aromatic protons (3-aminophenyl), and piperidine ring protons .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in solvents like ethyl acetate/hexane (see crystallography protocols for related piperidine esters ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests, 25°C for stability assays) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures and identify polymorphic forms .

- Cross-Validation : Compare data with structurally similar compounds, such as tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate, which shows stability in inert atmospheres but degrades with strong oxidizers .

Q. What strategies are employed to investigate the compound’s reactivity under varying pH or temperature conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and analyze degradation products via LC-MS. For example, piperidine esters often hydrolyze in acidic conditions to form carboxylic acids .

- Kinetic Monitoring : Use UV-Vis spectroscopy to track reaction rates at elevated temperatures (40–60°C) and calculate activation energy using the Arrhenius equation .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the piperidine ring’s conformation and hydrogen bonding with the 3-aminophenyl group .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding affinity (KD) in real-time .

- Functional Assays : Test inhibition of enzymatic activity (e.g., proteases or kinases) at concentrations ranging from nM to μM, using fluorescence-based readouts .

Data Contradiction Analysis

Example Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

- Resolution Strategy :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS using nephelometry or gravimetric analysis .

- Structural Analog Comparison : Refer to ethyl 4-hydroxypiperidine-1-carboxylate, which exhibits higher aqueous solubility due to its hydroxyl group .

- Crystallographic Insights : Analyze crystal packing (e.g., hydrogen-bonding networks) to explain hydrophobic tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.